molecular formula C10H9N3O2 B2429265 4-(Methylamino)quinazoline-7-carboxylic acid CAS No. 941236-69-7

4-(Methylamino)quinazoline-7-carboxylic acid

Cat. No. B2429265
CAS RN: 941236-69-7
M. Wt: 203.201
InChI Key: GQQZLSKOGOTHBN-UHFFFAOYSA-N
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Description

4-(Methylamino)quinazoline-7-carboxylic acid is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of quinazoline derivatives, such as 4-(Methylamino)quinazoline-7-carboxylic acid, often involves the condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . A method has been developed for making isatoic anhydride-8-amide from isatin-7-carboxylic acid, which can be used to produce a range of quinazoline and substituted aniline derivatives .


Molecular Structure Analysis

The InChI code for 4-(Methylamino)quinazoline-7-carboxylic acid is 1S/C10H9N3O2/c1-11-9-7-3-2-6 (10 (14)15)4-8 (7)12-5-13-9/h2-5H,1H3, (H,14,15) (H,11,12,13) .


Chemical Reactions Analysis

The synthesis of quinazoline derivatives involves various chemical reactions. For instance, the synthesis of isatoic anhydride-8-amide from isatin-7-carboxylic acid involves a reaction that occurs efficiently at room temperatures in sulfuric acid and sodium azide .


Physical And Chemical Properties Analysis

4-(Methylamino)quinazoline-7-carboxylic acid is a powder at room temperature . It has a molecular weight of 203.2 .

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives, including 4-(Methylamino)quinazoline-7-carboxylic acid, have shown promise as potential anticancer agents. Researchers have explored their effects on various tumors, aiming to design more efficient and novel antineoplastic drugs . Further investigations into their mechanisms of action and potential clinical applications are ongoing.

Antibacterial Activity

The emergence of drug-resistant bacterial strains necessitates the development of novel antibiotics. Quinazolinones, including our compound of interest, exhibit antibacterial properties. Medicinal chemists have explored their potential as antibacterial agents, contributing to the fight against resistant bacteria strains .

Anti-Inflammatory Effects

Quinazoline derivatives have demonstrated anti-inflammatory activity. Their ability to modulate inflammatory pathways makes them interesting candidates for therapeutic interventions in inflammatory diseases .

Anticonvulsant Potential

Studies have highlighted the anticonvulsant properties of quinazolinones. These compounds may play a role in managing seizures and related neurological disorders .

Antifungal Activity

Quinazoline derivatives have been investigated for their antifungal effects. Understanding their interactions with fungal pathogens could lead to novel antifungal therapies .

Anti-HIV Research

While not explicitly mentioned for 4-(Methylamino)quinazoline-7-carboxylic acid, it’s worth noting that quinazolines have been studied in the context of anti-HIV research. Their potential inhibition of viral replication warrants further exploration .

Safety and Hazards

The safety information for 4-(Methylamino)quinazoline-7-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Quinazoline derivatives, including 4-(Methylamino)quinazoline-7-carboxylic acid, have drawn more and more attention in synthesis and bioactivities research due to their significant biological activities . The development of new synthetic methods and the exploration of their biological properties are potential future directions .

properties

IUPAC Name

4-(methylamino)quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-9-7-3-2-6(10(14)15)4-8(7)12-5-13-9/h2-5H,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQZLSKOGOTHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

941236-69-7
Record name 4-(methylamino)quinazoline-7-carboxylic acid
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